Trifluoperazina N-Glucurónido

Descripción general

Descripción

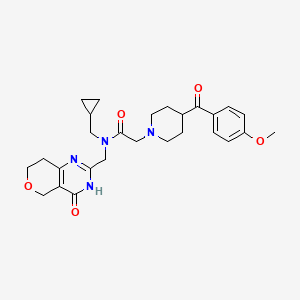

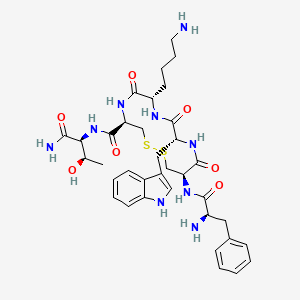

Trifluoperazine N-Glucuronide is a metabolite of the antipsychotic agent trifluoperazine. It is formed through the glucuronidation process, catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT1A4 . This compound is known for its antidepressant and antipsychotic activities .

Aplicaciones Científicas De Investigación

Trifluoperazine N-Glucuronide has several applications in scientific research:

Mecanismo De Acción

Trifluoperazine N-Glucuronide exerts its effects by interacting with specific molecular targets in the body. It is known to inhibit the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, it affects the activity of UGT enzymes, influencing the glucuronidation of other compounds .

Similar Compounds:

- Trifluoperazine

- Imipramine N-Glucuronide

- Propofol-O-Glucuronide

- Zidovudine-5’-Glucuronide

Comparison: Trifluoperazine N-Glucuronide is unique due to its specific formation from trifluoperazine and its distinct pharmacological properties. Unlike other glucuronides, it has notable antidepressant and antipsychotic activities . Additionally, its interaction with UGT1A4 sets it apart from other glucuronidated metabolites .

Safety and Hazards

Trifluoperazine, the parent compound of Trifluoperazine N-Glucuronide, is harmful if swallowed and may cause drowsiness or dizziness . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used when handling Trifluoperazine N-Glucuronide .

Análisis Bioquímico

Biochemical Properties

Trifluoperazine N-Glucuronide, as one of the human UGT1A isoforms, is expressed in the liver . It catalyzes the formation of imipramine and trifluoperazine N-glucuronide . This interaction involves the enzymatic activities of human UGT1A1, UGT1A4, and UGT1A6 .

Cellular Effects

It is known that it interacts with the human UGT1A1 and UGT1A6, affecting their enzymatic activities . This could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Trifluoperazine N-Glucuronide exerts its effects at the molecular level through its interactions with biomolecules. It is known to catalyze the formation of imipramine and trifluoperazine N-glucuronide . This suggests that it may have binding interactions with these biomolecules, leading to changes in their activity.

Metabolic Pathways

Trifluoperazine N-Glucuronide is involved in the metabolic pathways catalyzed by the UGT1A isoforms . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trifluoperazine N-Glucuronide is synthesized through the glucuronidation of trifluoperazine. This process involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid to trifluoperazine, facilitated by the enzyme UGT1A4 . The reaction typically occurs in the liver, where UGT1A4 is expressed .

Industrial Production Methods: Industrial production of Trifluoperazine N-Glucuronide involves the use of recombinant UGT1A4 enzymes in a controlled environment to ensure high yield and purity. The process includes the preparation of trifluoperazine and UDP-glucuronic acid, followed by enzymatic reaction under optimal conditions of pH and temperature .

Análisis De Reacciones Químicas

Types of Reactions: Trifluoperazine N-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to the nitrogen atom of trifluoperazine .

Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid as the glucuronide donor and UGT1A4 as the catalyst. The reaction is typically carried out in a buffered solution at physiological pH and temperature .

Major Products: The major product of this reaction is Trifluoperazine N-Glucuronide, which is more water-soluble than its parent compound, trifluoperazine .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F3N3O6S/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3/t21-,22-,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYPHWNGUDUHIW-ARXROMJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F3N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858504 | |

| Record name | 1-beta-D-Glucopyranosyluronosyl-1-methyl-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165602-90-4 | |

| Record name | 1-beta-D-Glucopyranosyluronosyl-1-methyl-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Which enzyme primarily catalyzes the formation of Trifluoperazine N-Glucuronide?

A1: Trifluoperazine N-Glucuronide is primarily formed through glucuronidation catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme, specifically the UGT1A4 isoform. [, ] This enzyme facilitates the transfer of glucuronic acid from UDP-glucuronic acid to Trifluoperazine, increasing its water solubility and facilitating excretion.

Q2: How do other UGT1A isoforms influence the activity of UGT1A4 towards Trifluoperazine?

A2: Interestingly, the co-expression of other UGT1A isoforms alongside UGT1A4 can affect the enzyme's activity towards Trifluoperazine. Research has shown that while the co-expression of UGT1A1 has no significant impact on Trifluoperazine N-Glucuronide formation, the presence of UGT1A6 increases both the Km and Vmax of the reaction. [] This suggests a complex interplay between UGT1A isoforms, potentially through heterodimerization, which can modulate their enzymatic activities and substrate specificity.

Q3: Can Trifluoperazine N-Glucuronide formation be used to study UGT1A4 inhibition?

A3: Yes, Trifluoperazine N-Glucuronide formation serves as a valuable tool for investigating potential UGT1A4 inhibitors. By measuring the rate of Trifluoperazine N-Glucuronide formation in the presence and absence of test compounds, researchers can assess the inhibitory potential of these compounds on UGT1A4 activity. [] This information is critical in drug development to predict and manage potential drug-drug interactions.

Q4: What implications does the inhibition of UGT1A4 have on drug metabolism?

A4: Inhibition of UGT1A4 can have significant consequences for the metabolism and clearance of drugs primarily metabolized by this enzyme. Cabozantinib, a tyrosine kinase inhibitor, has been shown to inhibit UGT1A4, potentially leading to increased systemic exposure of co-administered drugs that are substrates of this enzyme. [] This highlights the importance of understanding UGT enzyme interactions in a clinical setting to ensure safe and effective drug therapy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl {(2s,3r)-4-[({2-[(1-Cyclopentylpiperidin-4-Yl)amino]-1,3-Benzothiazol-6-Yl}sulfonyl)(2-Methylpropyl)amino]-3-Hydroxy-1-Phenylbutan-2-Yl}carbamate](/img/structure/B611404.png)

![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B611406.png)

![2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B611410.png)